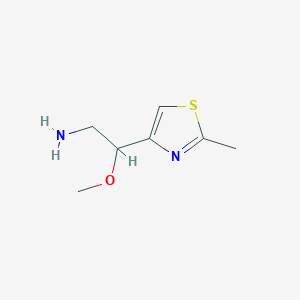
2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions: The introduction of the methoxy group and the amine group can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the thiazole derivative with methanol in the presence of a base.
Final Assembly: The final compound is assembled by reacting the intermediate thiazole derivative with appropriate amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the methoxy group, potentially converting them into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s thiazole ring is a common motif in biologically active molecules. It can be used to design inhibitors or activators of specific enzymes or receptors, making it valuable in biochemical research.
Medicine
Potential medicinal applications include the development of antimicrobial, antiviral, and anticancer agents. The thiazole ring is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar reactivity but lacking the methoxy and amine groups.
4-Methylthiazole: Another thiazole derivative with a different substitution pattern, affecting its chemical properties and applications.
2-Amino-4-methylthiazole: Similar in structure but with an amino group directly attached to the thiazole ring.
Uniqueness
2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methoxy-2-(2-methyl-1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-6(4-11-5)7(3-8)10-2/h4,7H,3,8H2,1-2H3 |
InChI Key |
XJMMACQZIGXGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



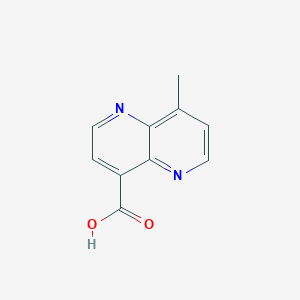
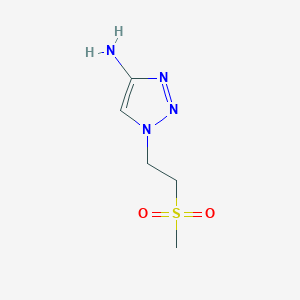
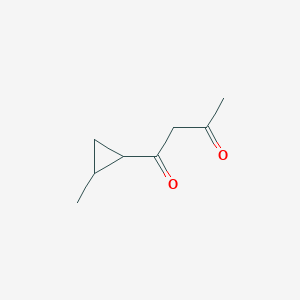
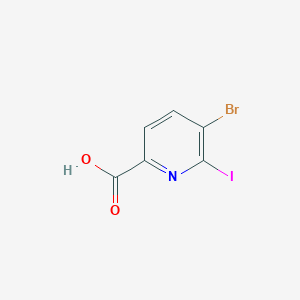
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
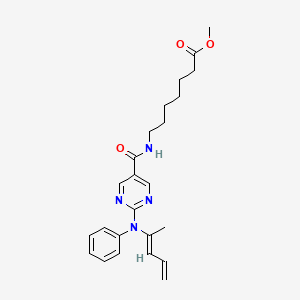

![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
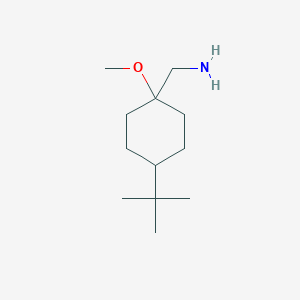
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
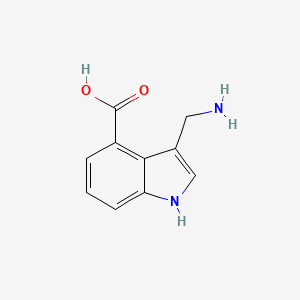
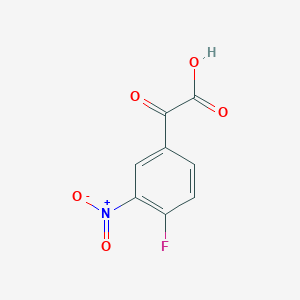
amine](/img/structure/B13078248.png)
